molecular formula C23H20BrNO2 B1457639 (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate CAS No. 1344158-44-6

(9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate

Cat. No. B1457639
CAS RN: 1344158-44-6
M. Wt: 422.3 g/mol
InChI Key: NWEHUKGQZFBKMF-UHFFFAOYSA-N
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Description

“(9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate” is a chemical compound with the CAS Number: 1344158-44-6 . It is used for R&D purposes and not for medicinal or household use .


Molecular Structure Analysis

The molecular formula of “(9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate” is C23H20BrNO2 . The exact molecular structure is not provided in the searched resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of “(9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate” are not explicitly mentioned in the searched resources. Its molecular weight is 422.31 .

Scientific Research Applications

Solid-Phase Peptide Synthesis (SPPS)

(9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate: is commonly used as a base-sensitive amino protecting group in SPPS. This method is pivotal for synthesizing peptides and proteins in a controlled manner. The compound protects the amino group from unwanted reactions during the synthesis process, ensuring that the peptide chains are assembled correctly .

Capillary Electrophoresis

In capillary electrophoresis, this compound serves as a reagent for the precolumn derivatization of amines. It enhances the detection and separation of amino acids and peptides by providing a fluorescent tag that can be easily identified and quantified during the electrophoretic process .

High-Performance Liquid Chromatography (HPLC)

For HPLC, (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate is utilized to derivatize amino acids, which improves their detectability and quantification. The derivatization process results in better resolution and sensitivity in the HPLC analysis of complex biological samples .

Fluorescent Detection

The compound is instrumental in the precolumn derivatization of amines for fluorescent detection. This application is crucial in various biochemical assays where the detection of low-abundance compounds is necessary. The fluorescence provided by the compound allows for sensitive and specific detection methods .

Oligonucleotide Synthesis

In the field of genetic engineering and molecular biology, (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate is used to prepare N-Fmoc amino acids, which are essential for the synthesis of oligonucleotides. This application is fundamental for creating synthetic DNA and RNA strands that can be used in gene therapy, diagnostics, and research .

Organic Optoelectronics

The compound’s derivatives, particularly those with aggregation-induced emission (AIE) properties, find applications in organic optoelectronics. These materials are used in the development of organic light-emitting diodes (OLEDs), solar cells, and other devices that require materials with specific light-emission properties .

Bio-imaging

AIE-active derivatives of (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate are also used in bio-imaging applications. They provide a high-contrast and stable fluorescent signal that is essential for visualizing biological processes at the molecular level .

Sensors

Lastly, the AIE properties of the compound’s derivatives make them suitable for use in sensor technology. These sensors can detect various environmental and biological stimuli with high sensitivity and specificity, which is valuable in environmental monitoring and medical diagnostics .

Safety And Hazards

“(9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate” is classified as having acute toxicity, oral (Category 4), H302 according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-(4-bromophenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrNO2/c24-17-11-9-16(10-12-17)13-14-25-23(26)27-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEHUKGQZFBKMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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